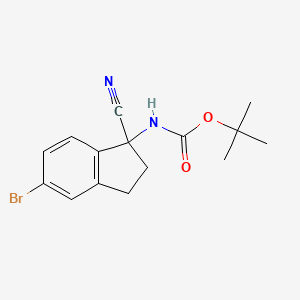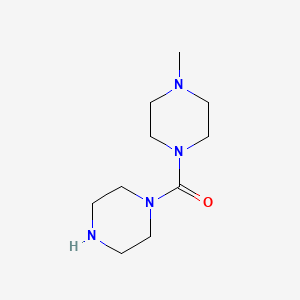
1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine involves multi-step chemical processes, including reactions such as reduction, bromination, and final reaction with anhydrous piperazine under optimized conditions for yield enhancement. For instance, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate of cetirizine hydrochloride, demonstrates the typical pathway involving reduction with zinc dust, bromination with hydrogen bromide, and final reaction with anhydrous piperazine, leading to a final product with high purity and yield suitable for industrial production (Dong Chuan-min, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often features complex arrangements with specific conformations. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate reveals a nearly planar benzimidazole ring making a significant dihedral angle with the fluorophenyl ring, indicative of the intricate molecular geometry typical for such compounds (S. Özbey, E. Kendi, H. Göker, M. Tunçbilek, 1998).
Chemical Reactions and Properties
Piperazine derivatives exhibit a range of chemical reactions and properties, including the ability to form hydrogen bonds and engage in π-π interactions. These interactions are crucial for the stability and reactivity of these compounds. For instance, studies on closely related compounds have shown the importance of hydrogen bonding in linking molecules into structures and the role of π-π interactions in stabilizing these structures (Ninganayaka Mahesha et al., 2019).
Physical Properties Analysis
The physical properties of piperazine derivatives, including this compound, can be inferred from related compounds. These properties are characterized by melting points, solubility, and crystal structures that are influenced by the specific molecular conformations and intermolecular interactions present within the compound. For example, the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through various spectroscopic techniques and X-ray diffraction data provides insights into the structural and physical properties relevant to similar piperazine derivatives (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are significantly influenced by their functional groups and molecular structure. These properties determine the reactivity, stability, and potential applications of the compounds. For example, the synthesis and characterization of novel piperazine derivatives highlight the versatility of piperazine as a core structure for the development of compounds with varied chemical properties and potential applications (Li Wen-jua, 2015).
科学的研究の応用
Therapeutic and Diagnostic Applications in Oncology
1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives have been investigated for their potential use in therapeutic and/or diagnostic applications within oncology. Specifically, modifications to reduce the lipophilicity of such compounds aim to enhance their utility by improving characteristics such as tumor cell entry. For example, certain analogues have demonstrated substantial affinities for receptor subtypes and minimal antiproliferative activity, indicating their potential for targeted oncology applications without significant cell growth inhibition effects (Abate et al., 2011).
Antihypertensive Agents
The chemical scaffold of this compound has been utilized in the development of antihypertensive agents. Notably, derivatives have been synthesized and evaluated for their efficacy as alpha-antagonists, demonstrating significant binding affinity for alpha-1 adrenoceptors and potential for use as antihypertensive medications (Campbell et al., 1987).
Antibacterial Activity
Compounds incorporating the this compound moiety have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria. These studies have shown that certain modifications can lead to strong in vitro antibacterial activity, particularly against resistant strains, suggesting their potential application in treating bacterial infections (Phillips et al., 2009).
Antimicrobial Activities
Derivatives of this compound have been explored for their antimicrobial properties. New synthetic routes have led to compounds that exhibit good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Molecular Docking and Synthesis Studies
Research has also focused on the synthesis and molecular docking studies of this compound derivatives to understand their interactions with biological targets. These studies provide insights into the potential pharmacological applications of these compounds, including their role in treating various diseases (Balaraju et al., 2019).
Bacterial Biofilm and Enzyme Inhibition
Novel derivatives have been developed as inhibitors of bacterial biofilms and specific bacterial enzymes, such as MurB, showing significant efficacy in vitro. These findings suggest applications in combating bacterial resistance and treating infections that involve biofilm formation (Mekky et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-12-6-8-14(9-7-12)10(15)13-4-2-11-3-5-13/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDARTJCIFLZHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)
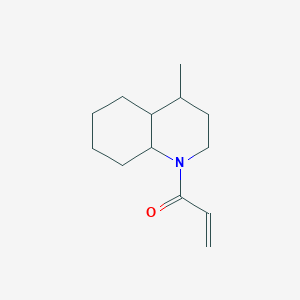
![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)
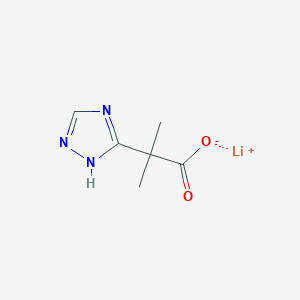
![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)
![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)
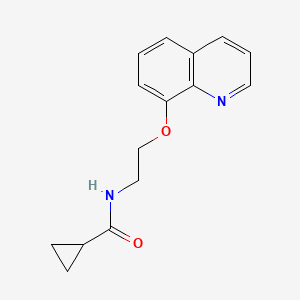
![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)
![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)
